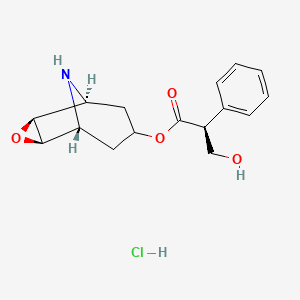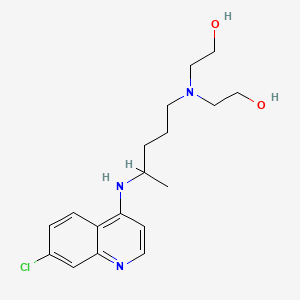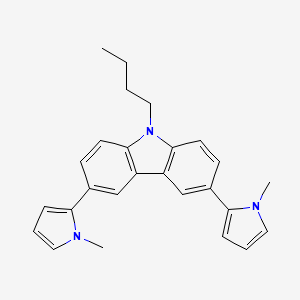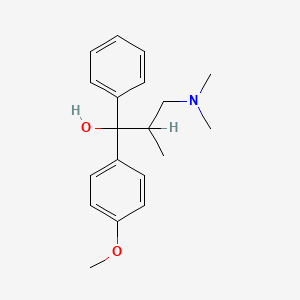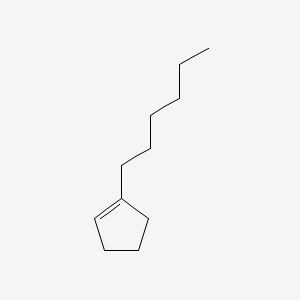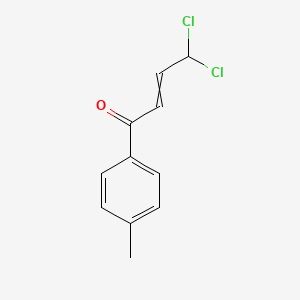
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one is an organic compound characterized by the presence of two chlorine atoms and a methylphenyl group attached to a butenone backbone
Métodos De Preparación
The synthesis of 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one typically involves the reaction of 4-methylacetophenone with chlorinating agents under controlled conditions. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective chlorination of the desired positions on the molecule .
Análisis De Reacciones Químicas
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, leading to the formation of 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with electrophiles or nucleophiles, leading to various substituted products.
Aplicaciones Científicas De Investigación
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets, leading to the inhibition or activation of certain biochemical pathways. For example, the compound can inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one can be compared with similar compounds such as:
2,2-Dichloro-1-(4-methylphenyl)ethanone: This compound has a similar structure but lacks the double bond in the butenone backbone.
4-(4-Methoxyphenyl)but-3-en-2-one: This compound has a methoxy group instead of chlorine atoms and exhibits different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a double bond, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
926890-70-2 |
|---|---|
Fórmula molecular |
C11H10Cl2O |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4,4-dichloro-1-(4-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O/c1-8-2-4-9(5-3-8)10(14)6-7-11(12)13/h2-7,11H,1H3 |
Clave InChI |
VPXBJJPARHALSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



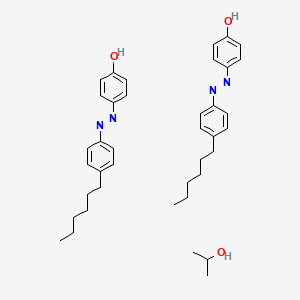
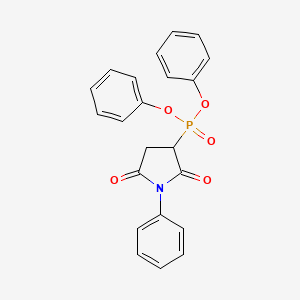
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)
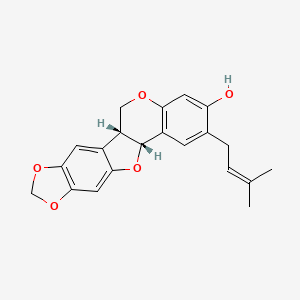
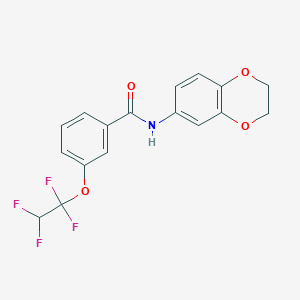
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
